5-Chloro-2-propoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-5-11-8-4-3-7(9)6-10-8/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURBXIRDZWJMNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 5 Chloro 2 Propoxypyridine
Nucleophilic Substitution Reactions Involving the Chloro and Propoxy Groups
The pyridine (B92270) ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the α (2- and 6-) and γ (4-) positions. In 5-Chloro-2-propoxypyridine, the chlorine atom at an electron-deficient position is a potential site for nucleophilic attack. However, the propoxy group at the 2-position can also be a target for substitution, typically under harsher conditions that promote ether cleavage.
Reactivity towards Oxygen Nucleophiles
The reaction of this compound with oxygen-based nucleophiles, such as alkoxides and phenoxides, would primarily be expected to involve the displacement of the chloride ion. While specific studies on this compound are not extensively documented, analogous reactions with similar chloropyridines provide insight. For instance, the reaction of 2,5-dichloropyridine (B42133) with sodium methoxide (B1231860) results in the selective substitution of the chlorine atom at the 2-position to yield 5-chloro-2-methoxypyridine. prepchem.com This selectivity is attributed to the greater activation of the 2-position towards nucleophilic attack by the ring nitrogen.
In the case of this compound, the reaction with an alkoxide like sodium methoxide would be anticipated to proceed similarly, although potentially at a different rate due to the electronic influence of the existing propoxy group. The reaction would involve the attack of the methoxide ion at the carbon bearing the chlorine atom, followed by the departure of the chloride ion.
| Reactant | Nucleophile | Product | Conditions |
| This compound | Sodium Methoxide | 5-Methoxy-2-propoxypyridine | Methanol, Reflux |
| This compound | Sodium Phenoxide | 5-Phenoxy-2-propoxypyridine | DMF, Heat |
| This is a representative table based on analogous reactions; specific experimental data for this compound is not readily available in the cited literature. |
Reactivity towards Sulfur Nucleophiles
Sulfur nucleophiles are generally more potent than their oxygen counterparts and are expected to react readily with this compound. nih.gov Thiols and thiophenols, in the presence of a base, can displace the chloride atom to form the corresponding thioethers. The increased nucleophilicity of sulfur compounds often allows these reactions to proceed under milder conditions compared to those with oxygen nucleophiles.
| Reactant | Nucleophile | Product | Conditions |
| This compound | Sodium Ethanethiolate | 5-(Ethylthio)-2-propoxypyridine | Ethanol, Room Temp. |
| This compound | Sodium Thiophenoxide | 5-(Phenylthio)-2-propoxypyridine | DMF, Room Temp. |
| This is a representative table based on analogous reactions; specific experimental data for this compound is not readily available in the cited literature. |
Reactivity towards Nitrogen Nucleophiles
The reaction of chloropyridines with nitrogen nucleophiles, such as amines and hydrazines, is a fundamental method for the synthesis of aminopyridines. These reactions can sometimes require more forcing conditions or catalytic activation, for instance, through Buchwald-Hartwig amination. wikipedia.orgjk-sci.comorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and is applicable to a wide range of aryl halides and amines. youtube.comrsc.org
For this compound, direct nucleophilic substitution with a primary or secondary amine would lead to the corresponding 5-amino-2-propoxypyridine derivative. The use of a strong base is typically required to facilitate the reaction. Alternatively, the Buchwald-Hartwig protocol would offer a milder and more general route to these products.
| Reactant | Nucleophile | Product | Conditions/Catalyst |
| This compound | Piperidine | 5-(Piperidin-1-yl)-2-propoxypyridine | High Temperature or Pd Catalyst |
| This compound | Hydrazine | 5-Hydrazinyl-2-propoxypyridine | Heat |
| This compound | Aniline | 5-(Phenylamino)-2-propoxypyridine | Pd(OAc)₂, Ligand, Base |
| This is a representative table based on analogous reactions; specific experimental data for this compound is not readily available in the cited literature. |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq The presence of a halogen, like the chloro group in this compound, further deactivates the ring. Conversely, the alkoxy group is an activating, ortho-, para-director. In the context of the pyridine ring, the directing effects of these substituents would influence the position of any incoming electrophile.
Considering the deactivating nature of the pyridine nitrogen and the chloro group, and the activating nature of the propoxy group, electrophilic substitution would be challenging. If a reaction were to occur, the electrophile would likely be directed to the position ortho or para to the activating propoxy group. However, the inherent deactivation of the ring means that harsh reaction conditions would be necessary for reactions like nitration, halogenation, or sulfonation. Friedel-Crafts reactions are generally not successful on pyridine rings. uoanbar.edu.iq
Transformation and Modification of the Propoxy Side Chain
The propoxy group in this compound is an ether linkage and, as such, can be subject to cleavage under strong acidic conditions, typically with hydrohalic acids like HBr or HI. This reaction would lead to the formation of 5-chloro-2-hydroxypyridine (B146416) and a propyl halide. The mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the alkyl group.
Other potential transformations of the propoxy side chain could include oxidation or halogenation at the benzylic-like position (the carbon adjacent to the oxygen), although these reactions are less common for simple alkoxy groups compared to alkyl groups directly attached to an aromatic ring. libretexts.orgyoutube.comyoutube.com
Formation of Novel Heterocyclic Systems Incorporating the this compound Moiety
This compound possesses multiple reactive sites that could be exploited for the construction of fused heterocyclic systems. For instance, the chloro group could be displaced by a nucleophile that is part of a difunctional molecule, leading to a subsequent cyclization reaction. Another approach could involve the functionalization of the pyridine ring through metallation followed by reaction with an electrophile, which could then be used in a ring-forming step. While general strategies for the synthesis of fused heterocycles are well-established, specific examples utilizing this compound as a starting material are not prevalent in the surveyed literature.
Spectroscopic and Computational Characterization of 5 Chloro 2 Propoxypyridine
Vibrational Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The FT-IR spectrum of 5-Chloro-2-propoxypyridine is expected to show characteristic absorption bands corresponding to the vibrations of the pyridine (B92270) ring, the C-Cl bond, the C-O ether linkage, and the aliphatic propoxy group.
Key expected vibrational modes include C-H stretching of the aromatic ring and the alkyl chain, C=C and C=N stretching vibrations within the pyridine ring, and the C-O-C stretching of the ether group. The presence of the chlorine atom is typically confirmed by a C-Cl stretching vibration in the lower frequency region of the spectrum.
Interactive Data Table: FT-IR Spectroscopy Data
| Wave Number (cm⁻¹) | Vibrational Mode Assignment |
| Data not available | Aromatic C-H stretch |
| Data not available | Aliphatic C-H stretch |
| Data not available | Pyridine ring C=C/C=N stretch |
| Data not available | C-O-C ether stretch |
| Data not available | C-Cl stretch |
Note: Specific experimental wave numbers for this compound are not currently available in public literature. The table represents the expected regions for key functional groups.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information on the vibrations of the pyridine ring and the carbon skeleton. The symmetric breathing mode of the pyridine ring is often a strong and characteristic band in the Raman spectrum.
Interactive Data Table: Raman Spectroscopy Data
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| Data not available | Pyridine ring breathing mode |
| Data not available | Aromatic C-H stretch |
| Data not available | Aliphatic C-H stretch |
| Data not available | C-Cl stretch |
Note: Specific experimental Raman shifts for this compound are not currently available in public literature. The table indicates the types of vibrations that would be identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons on the pyridine ring and the propoxy side chain. The aromatic protons would appear as multiplets in the downfield region, with their splitting patterns determined by spin-spin coupling. The propoxy group would exhibit a triplet for the terminal methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen atom.
Interactive Data Table: ¹H NMR Spectroscopy Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |
| Data not available | Doublet | Data not available | Pyridine H-6 |
| Data not available | Doublet of doublets | Data not available | Pyridine H-4 |
| Data not available | Doublet | Data not available | Pyridine H-3 |
| Data not available | Triplet | Data not available | -OCH₂CH₂CH₃ |
| Data not available | Sextet | Data not available | -OCH₂CH₂CH₃ |
| Data not available | Triplet | Data not available | -OCH₂CH₂CH₃ |
Note: Specific experimental chemical shifts and coupling constants for this compound are not available in the reviewed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the five carbon atoms of the pyridine ring and the three carbon atoms of the propoxy group. The carbon attached to the oxygen (C-2) and the carbon attached to the chlorine (C-5) would have their chemical shifts significantly influenced by these electronegative atoms.
Interactive Data Table: ¹³C NMR Spectroscopy Data
| Chemical Shift (ppm) | Carbon Assignment |
| Data not available | Pyridine C-2 |
| Data not available | Pyridine C-3 |
| Data not available | Pyridine C-4 |
| Data not available | Pyridine C-5 |
| Data not available | Pyridine C-6 |
| Data not available | -OCH₂CH₂CH₃ |
| Data not available | -OCH₂CH₂CH₃ |
| Data not available | -OCH₂CH₂CH₃ |
Note: Specific experimental chemical shifts for this compound are not available in the public domain.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
For this compound (C₈H₁₀ClNO), the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a peak for the ³⁵Cl isotope (M⁺) and a peak for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio of intensity. Common fragmentation pathways would likely involve the loss of the propoxy group or cleavage of the alkyl chain.
Interactive Data Table: Mass Spectrometry Data
| m/z Value | Ion Assignment |
| Data not available | [M]⁺ (with ³⁵Cl) |
| Data not available | [M+2]⁺ (with ³⁷Cl) |
| Data not available | Fragment ions |
Note: Specific experimental mass-to-charge ratios and fragmentation patterns for this compound are not detailed in available scientific literature.
Advanced Structural Elucidation Techniques for Derivatives (e.g., X-ray Crystallography)
For instance, the crystal structure of a related derivative, 5-chloro-2-(phenyldiazenyl)pyridine , has been determined, offering insights into the molecular geometry of a 5-chloropyridine derivative. In this compound, the azo group adopts a trans conformation, and the dihedral angle between the pyridine and phenyl rings is 15.47(8)°. nih.gov The molecules in the crystal are linked by weak C-H···N interactions, forming a sandwich herringbone arrangement. nih.gov
Such studies are crucial for understanding how substituents on the pyridine ring influence molecular packing and intermolecular forces. For this compound, a crystallographic analysis would reveal the precise orientation of the propoxy group relative to the pyridine ring and the chlorine atom, as well as how these molecules arrange themselves in the solid state.
Table 1: Crystal Data and Structure Refinement for 5-chloro-2-(phenyldiazenyl)pyridine
| Parameter | Value |
|---|---|
| Empirical formula | C11H8ClN3 |
| Formula weight | 217.65 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 6.1136 (2) |
| b (Å) | 9.0940 (4) |
| c (Å) | 18.6839 (8) |
| β (°) | 91.459 (3) |
| Volume (ų) | 1038.43 (7) |
| Z | 4 |
Data sourced from a study on a derivative compound. nih.gov
Computational Chemistry and Theoretical Studies
Computational chemistry provides a powerful avenue for investigating molecular properties, complementing experimental data and offering predictive insights into molecular behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netnih.gov It allows for the calculation of optimized molecular geometries, electronic properties, and energies of chemical reactions. researchgate.net For compounds like this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.
Studies on related molecules, such as 2-amino-5-chloropyridine , have utilized DFT to obtain optimized geometries. researchgate.net These calculations provide a detailed picture of the molecular structure in the gaseous phase, which can then be compared with experimental solid-state data from X-ray crystallography.
Furthermore, DFT is employed to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive.
Table 2: Theoretical Geometric Parameters for a Related Compound (2-amino-5-chloropyridine) Calculated by DFT
| Parameter | Calculated Bond Length (Å) | Calculated Bond Angle (°) |
|---|---|---|
| C-Cl | 1.75 | - |
| C-N (ring) | 1.34 - 1.38 | - |
| C-C (ring) | 1.39 - 1.41 | - |
| N-C-C (ring) | - | 122.5 - 124.8 |
| C-C-C (ring) | - | 117.2 - 119.5 |
| C-N-C (ring) | - | 116.8 |
Illustrative data based on DFT calculations for a related compound.
DFT calculations are also instrumental in predicting the vibrational frequencies of molecules. mdpi.com These theoretical frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to provide a detailed assignment of the vibrational modes. researchgate.net For a molecule like this compound, this would involve identifying the characteristic stretching and bending vibrations of the pyridine ring, the C-Cl bond, and the propoxy group.
In studies of similar compounds, such as 2-amino-5-chloropyridine , the calculated harmonic vibrational frequencies are often scaled to achieve better agreement with experimental values. researchgate.net This comparison helps in the accurate interpretation of the experimental spectra.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in a Related Pyridine Derivative
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) |
|---|---|---|---|
| N-H stretching | 3428 | 3430 | 3435 |
| C-H stretching (ring) | 3075 | 3078 | 3080 |
| C=C/C=N stretching (ring) | 1620 | 1622 | 1618 |
| C-Cl stretching | 795 | 798 | 790 |
Illustrative data based on a study of a related compound.
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis, a key aspect of molecular modeling, focuses on identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt and determining their relative stabilities.
For this compound, the flexibility of the propoxy group allows for multiple conformations. A Potential Energy Surface (PES) scan can be performed by systematically rotating the dihedral angles associated with the propoxy chain to identify the most stable conformers. nih.gov A study on 2-acetamido-5-aminopyridine , for example, used a three-dimensional PES scan to determine its stable conformers. nih.gov
Molecular docking is another important molecular modeling technique, which predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For pyridine derivatives with potential biological activity, docking studies can elucidate how they interact with the active site of a target protein.
Applications in Medicinal Chemistry and Biological Activity Profiling
5-Chloro-2-propoxypyridine as a Key Pharmaceutical Intermediate
This compound belongs to the broader class of substituted pyridine (B92270) compounds. Pyridine derivatives are fundamental heterocyclic structures that serve as crucial intermediates in the synthesis of a wide array of chemical products, including pharmaceuticals, agrochemicals, and dyes. guidechem.com The presence of a chlorine atom and an alkoxy group on the pyridine ring makes compounds like this compound versatile building blocks in organic synthesis.
Exploration of Biological Activities of this compound Derivatives
As stated previously, there is no specific information available in the public domain regarding the biological activities of this compound derivatives for the following categories:
Central Nervous System (CNS)-Related Activity
Therefore, no data tables or detailed research findings can be provided for these sections.
Structure-Activity Relationship (SAR) Studies of Pyridine Derivatives
The biological activity of pyridine derivatives is intricately linked to the nature and position of substituents on the pyridine ring. Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds. The pyridine ring itself is a key pharmacophore in numerous biologically active molecules and is the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.govnih.gov
Research has shown that specific functional groups can significantly enhance the desired biological effects. For instance, the presence and positioning of methoxy (-OMe), hydroxyl (-OH), carboxyl (-C=O), and amino (NH2) groups have been found to boost the antiproliferative activity of pyridine derivatives against various cancer cell lines. nih.govnih.gov Conversely, the introduction of halogen atoms or other bulky groups can sometimes lead to a decrease in antiproliferative activity. nih.govnih.gov The strategic modification of the pyridine core allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.
| Substituent/Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|
| -OMe, -OH, -C=O, NH2 groups | Enhanced antiproliferative activity | nih.govnih.gov |
| Halogen atoms or bulky groups | Potentially lower antiproliferative activity | nih.govnih.gov |
| Hydrophilic substitution on aryl moieties | Can enhance PIM-1 kinase inhibition | bohrium.com |
| Introduction of a piperidine linker | Offers new opportunities for derivatization in drug discovery | frontiersin.org |
Mechanism-Based Studies of Biological Action
Understanding the precise molecular mechanisms by which pyridine derivatives exert their effects is fundamental to drug development. These compounds interact with a variety of biological targets, including enzymes, ion channels, and receptors, leading to the modulation of cellular pathways.
Enzyme inhibition is a primary mechanism through which many pyridine-based drugs function. libretexts.orglibretexts.org By blocking the active site or an allosteric site of an enzyme, these inhibitors can halt a biological process, such as pathogen replication or tumor growth. libretexts.orglibretexts.orgnih.gov This inhibition can be reversible, where the inhibitor binds non-covalently, or irreversible, where a covalent bond is formed, leading to long-lasting inactivation. libretexts.orgnih.gov
Kinases: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. bohrium.com Pyridine and its fused-ring derivatives, such as pyrazolopyridines, are prominent scaffolds for the development of potent kinase inhibitors. nih.govrsc.org These compounds often act as ATP-mimicking agents, competing with ATP for binding in the kinase's active site. rsc.org For example, various pyridine derivatives have been synthesized as inhibitors of PIM-1 kinase and Cyclin-Dependent Kinase 2 (CDK2), both of which are involved in cancer progression. bohrium.comnih.gov A notable example is the anaplastic lymphoma kinase (ALK) inhibitor, which incorporates a 5-chloro-pyrimidine (a closely related heterocycle) moiety and has shown significant antitumor activity in clinical trials. nih.gov
| Compound Class | Target Kinase | Significance | Reference |
|---|---|---|---|
| Pyridine and Thieno[2,3-b]pyridine derivatives | PIM-1 Kinase | Potent antitumor activity in NCI 60 cell line panel. | bohrium.com |
| Pyrazolopyridine, Furopyridine, and Pyridine derivatives | CDK2 | Showed potent inhibitory effects against CDK2/cyclin A2 protein kinase. | nih.gov |
| Pyrazolo[1,5-a]pyridine core | RET Kinase | Forms the core of Selpercatinib, an approved cancer therapeutic. | nih.gov |
| 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine | ALK | Potent and selective ALK inhibitor with in vivo efficacy. | nih.gov |
Xanthine Dehydrogenase: Xanthine oxidoreductase (XOR), which includes xanthine oxidase and xanthine dehydrogenase, is a key enzyme in purine metabolism that produces uric acid. nih.gov Elevated levels of uric acid can lead to conditions like gout and hyperuricemia. Pyridine derivatives have been designed as potent inhibitors of this enzyme. nih.govnih.gov For instance, 3-phenyl substituted pyridine derivatives have been developed as dual inhibitors of both XOR and uric acid transporter 1 (URAT1), demonstrating a multi-targeted approach to lowering uric acid levels. nih.gov One such compound, II15, showed superior XOR inhibition compared to the drug febuxostat. nih.gov
| Compound | Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound II15 (a 3-phenyl substituted pyridine) | Xanthine Oxidase (XOR) | 0.006 µM | nih.gov |
| Compound I7 (a 3-phenyl substituted pyridine) | Xanthine Oxidase (XOR) | 0.037 µM | nih.gov |
| Febuxostat (Reference Drug) | Xanthine Oxidase (XOR) | 0.008 µM | nih.gov |
Influenza RdRP Endonuclease: The influenza virus RNA-dependent RNA polymerase (RdRp) is essential for viral replication and transcription. nih.govresearchgate.net Its PA subunit contains an endonuclease domain that is a prime target for antiviral drugs. nih.gov Pyridinone derivatives have been identified as potent inhibitors of this endonuclease. acs.org These compounds chelate metal ions in the enzyme's active site, thereby blocking its function. acs.org The development of inhibitors that disrupt the protein-protein interactions (PPIs) within the RdRp complex, such as the interaction between the PA and PB1 subunits, represents another promising strategy where pyridine scaffolds have been successfully employed. nih.govacs.org
Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are critical for a multitude of physiological processes. nih.gov The modulation of these channels by small molecules is a key therapeutic strategy. Pyridine nucleotides are known to regulate several ion channels, including voltage-gated potassium (Kv) channels. nih.gov
The voltage-gated proton channel (HV1) is a specific target that plays roles in pH homeostasis and has been implicated in conditions like ischemic stroke and cancer. escholarship.org Studies on pyridine-containing inhibitors of the HV1 channel have provided valuable SAR insights. For example, in a series of inhibitors, the pyridine ring of a lead compound was found to be a site that could affect the molecule's stability. nih.gov Synthesizing analogs where the pyridine ring was modified demonstrated how structural changes impact inhibitory potency. Replacing the pyridine ring with a more hydrophobic chlorobenzene group resulted in a derivative (YHV98-4) with improved affinity and more potent inhibition of the HV1 channel. nih.gov
| Compound | Modification | Effect on HV1 Channel | IC50 | Reference |
|---|---|---|---|---|
| YHV98-1 | Contains a pyridine ring | Partial inhibition | Not specified, but less potent | nih.gov |
| YHV98-4 | Pyridine ring replaced with a chlorobenzene group | More potent inhibition | 0.7 µM | nih.gov |
Receptors are cellular proteins that bind to specific molecules (ligands) to initiate a signaling cascade. nih.gov The study of these interactions is fundamental to drug design. The pyridine scaffold is widely used in the rational design of ligands due to its structural and electronic properties, which facilitate binding to receptor targets. nih.govnih.gov
Ligand-based drug design often relies on understanding the quantitative structure-activity relationship (QSAR), where the chemical structures of a series of compounds are correlated with their biological activity. nih.gov The pyridine ring can be strategically functionalized to optimize interactions with a receptor's binding pocket, enhancing affinity and specificity. By understanding how a ligand binds, medicinal chemists can design derivatives with improved therapeutic profiles, such as creating molecules that are neuro-protective but lack unwanted side effects. nih.gov For example, computational docking studies can predict how pyridine derivatives will bind to a target, guiding the synthesis of more effective compounds. bohrium.comnih.gov
Pharmacological Relevance of Pyridine-Based Compounds
The pyridine nucleus is a privileged scaffold in pharmacology, demonstrating remarkable clinical diversity. rsc.org It is a component of more than 7000 existing drug molecules and is found in numerous natural products, including vitamins (like niacin and pyridoxine) and alkaloids. rsc.orgnih.gov In the US FDA database, at least 95 approved pharmaceuticals contain a pyridine or dihydropyridine ring system. researchgate.net
The broad pharmacological relevance of pyridine derivatives stems from their wide range of biological activities. These compounds have been developed as:
Anticancer agents nih.govnih.gov
Antiviral therapeutics (including against influenza and HIV) nih.govrsc.org
Antimicrobial agents (antibacterial and antifungal) nih.govresearchgate.net
Anti-inflammatory drugs nih.gov
Antituberculosis agents nih.gov
Antimalarial compounds nih.gov
This versatility makes the pyridine ring one of the most important heterocyclic structures in the field of drug discovery, with ongoing research continually uncovering new therapeutic applications. rsc.orgnih.gov
Applications in Agrochemical Science
Role as an Intermediate in Pesticide Synthesis
There is currently no available information detailing the role of 5-Chloro-2-propoxypyridine as a specific intermediate in the synthesis of commercialized or developmental pesticides. Research and patent literature prominently feature other chlorinated pyridine (B92270) derivatives, such as 2-Chloro-5-chloromethylpyridine (CCMP), which is a key building block for neonicotinoid insecticides like Imidacloprid (B1192907) and Acetamiprid. However, similar synthetic pathways originating from this compound are not documented in accessible scientific databases.
Development of Herbicidal and Insecticidal Agents
Scientific studies focusing on the development of novel herbicidal and insecticidal agents derived from this compound are not present in the current body of literature. While research into pyridine-based agrochemicals is extensive, the specific structure of this compound has not been identified as a lead compound or a key pharmacophore in the design of new active ingredients for crop protection.
Impact on Crop Protection and Yield Enhancement
Given the lack of information on pesticides derived from this compound, there is no data available to assess its direct or indirect impact on crop protection and yield enhancement. The contribution of a chemical intermediate to agriculture is measured by the efficacy and adoption of the final agrochemical products it is used to synthesize. Without such end products linked to this compound, its impact remains undetermined.
Applications in Materials Science
Incorporation into Polymeric Materials
There is currently no available research detailing the incorporation of 5-Chloro-2-propoxypyridine into polymeric materials. The synthesis of polymers often involves the use of monomers with specific functional groups that can undergo polymerization reactions. While pyridine (B92270) derivatives can be functionalized for such purposes, the specific utility of this compound as a monomer or an additive in polymer synthesis has not been reported.
Use in Specialized Coatings
Similarly, the application of this compound in the formulation of specialized coatings is not documented in existing scientific literature. Coatings are designed to impart specific surface properties, such as corrosion resistance, hydrophobicity, or biocompatibility. The contribution of this particular compound to achieving such properties has not been investigated or reported.
Development of Electrolyte Membranes and Functional Materials
The development of advanced materials, including electrolyte membranes for applications such as batteries and fuel cells, relies on compounds with specific ionic conductivity and electrochemical stability. There is no evidence to suggest that this compound has been explored or utilized in the creation of such functional materials.
Environmental and Sustainability Aspects in the Research of 5 Chloro 2 Propoxypyridine
Adherence to Green Chemistry Principles in Production
The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. For 5-Chloro-2-propoxypyridine, these principles can be applied to its synthesis, which typically involves the preparation of a chlorinated pyridine (B92270) precursor followed by the introduction of the propoxy group, often via a Williamson ether synthesis.
A core tenet of green chemistry is the prevention of waste. The efficiency of a chemical reaction in this regard can be measured by metrics like Atom Economy and the Environmental Factor (E-Factor).
Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the final desired product. In the synthesis of this compound, a likely final step is the reaction of 2,5-dichloropyridine (B42133) with sodium propoxide.
Reaction: C₅H₃Cl₂N + CH₃CH₂CH₂ONa → C₈H₁₀ClNO + NaCl
E-Factor: The E-Factor is the ratio of the mass of waste generated to the mass of the desired product. An ideal E-Factor is 0. For specialty chemicals, E-factors can be high (5-50), considering solvents, reagents, and process aids. Research into "one-pot" syntheses for precursors like 2-hydroxy-5-nitropyridine aims to reduce the E-Factor by minimizing intermediate separation steps, which reduces solvent use and wastewater generation. Similarly, developing synthetic routes for 2,5-dichloropyridine that avoid toxic reagents and generate less wastewater are key areas of research.
Table 1: Green Chemistry Metrics for Waste Minimization
| Metric | Definition | Ideal Value | Application to this compound Synthesis |
|---|---|---|---|
| Atom Economy (%) | (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100 | 100% | The final etherification step has high atom economy. Overall efficiency depends on the synthesis of the chlorinated pyridine precursor. |
| Environmental Factor (E-Factor) | Total Mass of Waste / Mass of Product | 0 | Reducing solvent use, recycling catalysts, and minimizing aqueous workups in precursor synthesis can lower the E-Factor. |
Energy consumption is a significant environmental and cost factor in chemical production. Synthetic processes for this compound and its intermediates can be designed for greater energy efficiency.
Traditional batch processing often involves multiple heating, cooling, and separation steps, consuming considerable energy. Modern approaches focus on:
Continuous Flow Reactions: Using flow reactors for steps like chlorination or etherification can improve heat transfer, reduce reaction times, and allow for more precise temperature control, leading to significant energy savings compared to large batch reactors.
Catalysis: The use of highly active catalysts can lower the activation energy of reactions, allowing them to proceed at lower temperatures and pressures, thereby reducing energy input.
While some advanced methods, like high-temperature catalytic Williamson ether synthesis, require significant energy input, this can be offset by the elimination of waste streams that would require energy-intensive treatment.
Transitioning from petrochemical-based feedstocks to renewable, bio-based resources is a critical goal for sustainable chemistry.
Propanol from Renewable Sources: The propoxy group in this compound is derived from propanol. Propanol can be produced sustainably as a "bio-propanol" through several routes. nih.gov One method involves the fermentation of biomass. Another promising avenue is the conversion of glycerol, a major by-product of biodiesel production, into propanol. chemistryviews.org Furthermore, propanol can be synthesized from captured carbon dioxide and green hydrogen, offering a pathway to carbon-neutral production. cicenergigune.com
Pyridine Ring from Biomass: While most industrial pyridine synthesis currently relies on petrochemicals, research has demonstrated that the pyridine ring can be synthesized from biomass-derived platform chemicals like furfural. Although direct application to this compound synthesis is not yet common practice, it represents a future possibility for making the entire molecule from renewable sources.
Solvents account for a large portion of the mass and environmental impact of a typical chemical process. The choice of solvents and other auxiliary substances (e.g., chlorinating agents) is therefore critical.
Solvent Selection: Chlorination reactions have traditionally used hazardous chlorinated solvents like carbon tetrachloride or chloroform. Modern solvent selection guides recommend replacing these with safer alternatives like cyclohexane, heptane, or dimethyl carbonate where possible. acsgcipr.org For the Williamson ether synthesis step, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used but are under scrutiny for toxicity. Greener alternatives include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or bio-based solvents like Cyrene™. primescholars.com
Safer Reagents: The chlorination of pyridine precursors often involves harsh and hazardous reagents like phosphorus oxychloride (POCl₃). libretexts.org Research into alternative chlorination methods, such as those using biocatalysis (e.g., with chloroperoxidase enzymes) or electrochemical approaches, aims to replace these hazardous materials with more benign options. acs.org
Table 2: Comparison of Solvents for Synthetic Steps
| Reaction Type | Traditional Solvents (Problematic) | Greener Alternatives |
|---|---|---|
| Chlorination | Carbon Tetrachloride, Dichloromethane, Chloroform | Heptane, Cyclohexane, Acetonitrile, Dimethyl Carbonate |
| Williamson Ether Synthesis (SNAr) | DMF, NMP, DMAc, DMSO | 2-MeTHF, CPME, Cyrene™, Sulfolane |
Waste Management Strategies for Industrial Applications
Industrial production of this compound will generate various waste streams that require responsible management.
Aqueous Waste: The primary aqueous waste from the likely synthesis route is a saline solution (e.g., NaCl or KCl) from the etherification step. While salts are generally non-hazardous, high concentrations can impact local aquatic ecosystems. Treatment typically involves dilution before discharge or, in more advanced facilities, water recovery through evaporation or reverse osmosis. The wastewater may also contain residual pyridine compounds.
Solvent Waste: Used organic solvents must be managed carefully. Whenever possible, solvents should be recycled through distillation within the plant. Solvents that cannot be purified for reuse are typically disposed of as hazardous waste, often through high-temperature incineration. cdc.govseplite.com
Treatment of Pyridine-Containing Effluents: Pyridine and its derivatives in wastewater can be toxic and are often resistant to standard biological wastewater treatment. Advanced methods are required for their removal, including:
Adsorption: Using specialized adsorbent resins, like the XDA series, can effectively capture pyridine compounds from wastewater, allowing the resin to be regenerated and the compounds potentially recovered. seplite.comseplite.com
Advanced Oxidation Processes (AOPs): Methods like Fenton's reagent (H₂O₂/Fe²⁺) can be used to chemically degrade recalcitrant pyridine compounds in wastewater into less harmful substances. researchgate.net
Incineration: For concentrated waste streams, high-temperature incineration is an effective method for complete destruction of organic compounds. seplite.comseplite.com
The selection of a waste management strategy depends on the concentration and composition of the waste stream, regulatory requirements, and economic feasibility.
Future Research Directions and Translational Perspectives for 5 Chloro 2 Propoxypyridine
Design and Synthesis of Novel Derivatives with Enhanced Properties
The functionalization of the pyridine (B92270) ring is a key strategy for modulating the bioactivity and physicochemical properties of resulting compounds. nih.govnih.gov Future research will focus on the strategic modification of the 5-Chloro-2-propoxypyridine scaffold to enhance its therapeutic efficacy, selectivity, and pharmacokinetic profile. Key to this will be the application of modern synthetic methodologies for C-H bond functionalization, which allow for the direct introduction of substituents onto the pyridine ring, offering a more efficient and atom-economical approach compared to traditional methods. nih.govdmaiti.comsnnu.edu.cn
The development of novel derivatives can be guided by structure-activity relationship (SAR) studies, which provide insights into how specific structural modifications influence biological activity. For instance, the introduction of various functional groups at different positions of the pyridine ring can significantly impact the compound's potency and target selectivity. nih.gov
Below is a table of potential novel derivatives of this compound and their hypothetical enhanced properties based on established principles of medicinal chemistry for pyridine-containing compounds. nih.govnih.gov
| Derivative Class | Rationale for Synthesis | Potential Enhanced Properties |
| Amino-substituted derivatives | Introduction of basic groups to improve solubility and potential for hydrogen bonding with biological targets. | Increased water solubility, enhanced binding affinity to target proteins. |
| Fused-ring systems (e.g., with imidazole, triazole) | Creation of more rigid structures to improve target specificity and explore new chemical space. | Higher target selectivity, novel mechanisms of action. |
| Fluorinated analogues | Modulation of metabolic stability and binding affinity through the introduction of fluorine atoms. | Improved metabolic stability, increased binding affinity due to favorable electronic interactions. |
| Carboxylic acid and ester derivatives | Introduction of polar groups to alter pharmacokinetic properties and potential for prodrug strategies. | Modified solubility and permeability, potential for targeted drug delivery. |
Advanced Computational Drug Discovery and Material Design
Computational methods are indispensable in modern drug discovery and material science, offering a rapid and cost-effective means to screen virtual libraries of compounds, predict their properties, and guide synthetic efforts. nih.gov For this compound, advanced computational techniques can be employed to accelerate the discovery of novel derivatives with desired functionalities.
Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical relationship between the chemical structure of this compound analogues and their biological activity. nih.govnih.govresearchgate.net This allows for the prediction of the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
Molecular docking simulations can predict the binding orientation and affinity of this compound derivatives to the active site of a biological target. nih.gov This provides valuable insights into the mechanism of action and can guide the design of more potent and selective inhibitors. For example, docking studies could be performed on emerging cancer targets like kinases or protein-protein interaction sites. researchgate.netnih.govnih.gov
In the realm of material design , computational chemistry can be used to predict the electronic, optical, and mechanical properties of polymers or other materials incorporating the this compound moiety. This can facilitate the design of new materials with tailored properties for applications in electronics, optics, or as advanced coatings.
Development of Sustainable and Economically Viable Synthesis Routes
The development of green and sustainable synthetic methods is a critical aspect of modern chemistry, aiming to reduce the environmental impact and improve the economic viability of chemical processes. researchgate.net The synthesis of this compound and its derivatives can benefit significantly from the application of green chemistry principles.
A key reaction in the synthesis of 2-alkoxypyridines is the Williamson ether synthesis , which involves the reaction of a 2-halopyridine with an alkoxide. chemistrysteps.commasterorganicchemistry.comwikipedia.orgchemistrytalk.org To make this process more sustainable, research can focus on:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents.
Catalytic Approaches: Developing catalytic methods that can proceed under milder reaction conditions and with higher efficiency, reducing energy consumption and waste generation.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, often with reduced solvent usage. researchgate.net
Furthermore, exploring novel synthetic routes that minimize the number of steps and utilize readily available, non-toxic starting materials will be crucial for the large-scale and economically viable production of this compound and its derivatives.
Exploration of Emerging Biological Targets and Applications
The pyridine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govmdpi.com Future research should aim to identify and validate novel biological targets for this compound and its derivatives.
Emerging areas of interest include:
Kinase Inhibitors: Many pyridine-containing compounds have been developed as kinase inhibitors for the treatment of cancer and inflammatory diseases. nih.gov Screening libraries of this compound derivatives against a panel of kinases could lead to the discovery of novel and selective inhibitors.
Protein-Protein Interaction (PPI) Modulators: Targeting PPIs is a rapidly growing area in drug discovery. researchgate.netnih.gov The this compound scaffold could serve as a starting point for the design of small molecules that disrupt or stabilize specific PPIs implicated in disease.
Antimicrobial Agents: The increasing threat of antimicrobial resistance necessitates the development of new classes of antibiotics. nih.gov The antibacterial and antifungal potential of novel this compound derivatives should be systematically evaluated.
Interdisciplinary Research Collaborations
The successful translation of this compound from a laboratory chemical to a clinically useful drug or a commercially viable material will require a concerted effort from researchers across multiple disciplines. Fostering interdisciplinary collaborations will be paramount to achieving this goal.
Essential collaborations include:
Synthetic and Medicinal Chemists: To design and synthesize novel derivatives with optimized properties.
Computational Chemists and Molecular Modelers: To perform in silico screening, predict properties, and guide the design process.
Biologists and Pharmacologists: To evaluate the biological activity of new compounds, elucidate their mechanisms of action, and conduct preclinical studies.
Materials Scientists and Engineers: To explore the potential of this compound-based materials in various technological applications.
Pharmaceutical Scientists: To formulate and develop drug delivery systems for promising therapeutic candidates.
By bringing together experts from these diverse fields, a comprehensive and synergistic approach can be taken to fully realize the potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Chloro-2-propoxypyridine, and what reagents are typically employed?
- Methodological Answer : Synthesis generally involves two key steps: (1) introducing the chlorine atom at the 5-position of the pyridine ring using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), and (2) propoxylation at the 2-position via nucleophilic substitution. Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to minimize side reactions. For example, analogous syntheses of chlorinated pyridines highlight the use of SOCl₂ under reflux to achieve selective chlorination .
Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to verify substituent positions and ring structure. Compare spectral data with computational predictions (e.g., using PubChem’s InChI Key: HCFAHZINYABYMW) .
- Purity Assessment : Employ GC-MS or HPLC with UV detection to quantify impurities. Retention times and mass fragmentation patterns should align with reference standards .
- Functional Group Analysis : FTIR can confirm the presence of C-Cl (600–800 cm) and ether (C-O-C, ~1100 cm) bonds .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors or dust.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous runoff. Thermal decomposition may release HCl or other toxic gases, requiring self-contained breathing apparatus (SCBA) for emergency responders .
- Storage : Keep in a cool, dry place away from oxidizers and bases to prevent unintended reactions .
Advanced Research Questions
Q. How can researchers optimize the reaction yield of this compound synthesis, and what factors most significantly impact efficiency?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during propoxylation.
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics in biphasic systems.
- Temperature Control : Maintain temperatures between 60–80°C during chlorination to balance reactivity and side-product formation. Analogous syntheses report yields up to 91% under optimized conditions .
- Byproduct Analysis : Monitor reaction progress via TLC or in-situ IR to identify intermediates (e.g., unreacted pyridine precursors) .
Q. How do steric and electronic effects influence the regioselectivity of substitution reactions in this compound derivatives?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing chlorine atom at the 5-position directs electrophilic substitutions to the para position (C-4) due to resonance deactivation. Computational studies (DFT) on similar compounds show reduced electron density at C-4 .
- Steric Effects : The bulky propoxy group at C-2 hinders substitutions at adjacent positions (C-1/C-3), favoring reactivity at C-4. X-ray crystallography of related structures confirms steric crowding near C-2 .
Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity toward electrophiles/nucleophiles. Software like Gaussian or ORCA can model charge distribution using PubChem-derived molecular coordinates .
- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways. Parameters like solvent polarity (e.g., water vs. toluene) impact activation energy barriers .
- Docking Studies : For pharmacological applications, dock the compound into protein targets (e.g., kinase enzymes) to assess binding affinity using AutoDock Vina .
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles for this compound?
- Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (e.g., purity of starting materials, solvent drying methods). For example, trace moisture can hydrolyze chlorinating agents, reducing yields .
- Advanced Analytics : Use LC-MS/MS to identify low-abundance byproducts (e.g., di-chlorinated isomers). Compare fragmentation patterns with literature data .
- DoE (Design of Experiments) : Apply factorial design to isolate critical variables (e.g., temperature, reagent ratio) and optimize conditions systematically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
